3-(4-ethoxyphenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(4-ethoxyphenyl)-N’-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-N’-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with an appropriate 1,3-diketone to form the pyrazole ring.
Condensation Reaction: The pyrazole derivative is then subjected to a condensation reaction with 4-ethoxybenzaldehyde in the presence of an acid catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of 3-(4-ethoxyphenyl)-N’-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide amine derivative.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicinal chemistry, this compound may be explored for its potential as a drug candidate. Its ability to interact with biological targets could make it useful in the development of treatments for various diseases.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-N’-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The imine group could form reversible covalent bonds with nucleophilic sites in proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-N’-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- 3-(4-chlorophenyl)-N’-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- 3-(4-bromophenyl)-N’-[(E)-(4-bromophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
Compared to its analogs, 3-(4-ethoxyphenyl)-N’-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide may exhibit different physical and chemical properties due to the presence of ethoxy groups. These groups can influence the compound’s solubility, reactivity, and biological activity, making it a unique candidate for various applications.
Properties
Molecular Formula |
C21H22N4O3 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-N-[(E)-(4-ethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O3/c1-3-27-17-9-5-15(6-10-17)14-22-25-21(26)20-13-19(23-24-20)16-7-11-18(12-8-16)28-4-2/h5-14H,3-4H2,1-2H3,(H,23,24)(H,25,26)/b22-14+ |
InChI Key |
PVHZEEQBRHAWHH-HYARGMPZSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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